Cas no 130518-19-3 (Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)- (9CI))

Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)- (9CI) structure
130518-19-3 structure
Product Name:Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)- (9CI)
Numero CAS:130518-19-3
MF:C28H22O6
MW:454.470688343048
CID:149506
PubChem ID:5318088
Update Time:2025-04-19

Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)- (9CI)
    • Ampelopsin B
    • (+)-Ampelopsin B
    • Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1a,7a,11ba)-(+)-
    • (1S,8S,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol
    • CHEBI:76191
    • Benzo(6,7)cyclohepta(1,2,3-cd)benzofuran-4,8,10-triol, 1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1alpha,7alpha,11balpha)-(+)-
    • BX77KJ8J5L
    • DTXSID80415734
    • Q4748113
    • Ampelopsin B, (+)-
    • (1S,7S,11bS)-1,7-bis(4-hydroxyphenyl)-1,6,7,11b-tetrahydro-2-oxadibenzo[cd,h]azulene-4,8,10-triol
    • BENZO(6,7)CYCLOHEPTA(1,2,3-CD)BENZOFURAN-4,8,10-TRIOL, 1,6,7,11B-TETRAHYDRO-1,7-BIS(4-HYDROXYPHENYL)-, (1.ALPHA.,7.ALPHA.,11B.ALPHA.)-(+)-
    • Benzo(6,7)cyclohepta(1,2,3-cd)benzofuran-4,8,10-triol, 1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)-
    • UNII-BX77KJ8J5L
    • 130518-19-3
    • melanoxylin A
    • Inchi: 1S/C28H22O6/c29-17-5-1-14(2-6-17)21-10-16-9-19(31)13-24-25(16)27(22-11-20(32)12-23(33)26(21)22)28(34-24)15-3-7-18(30)8-4-15/h1-9,11-13,21,27-33H,10H2/t21-,27-,28+/m0/s1
    • Chiave InChI: JJCVXDDMIRXVJA-YNOBPPCASA-N
    • Sorrisi: O1C2=CC(=CC3C[C@@H](C4C=CC(=CC=4)O)C4C(=CC(=CC=4[C@H]([C@H]1C1C=CC(=CC=1)O)C=32)O)O)O

Proprietà calcolate

  • Massa esatta: 272.08309
  • Massa monoisotopica: 454.14163842g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 2
  • Complessità: 701
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 110Ų

Proprietà sperimentali

  • PSA: 52.54

Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,7S,11bS)- (9CI) Letteratura correlata

Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen